2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylbutanoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 2,5-dimethyl-N-phenyl-3-furamide
Uniqueness
2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C13H16F3NO/c1-4-12(2,3)11(18)17-10-8-6-5-7-9(10)13(14,15)16/h5-8H,4H2,1-3H3,(H,17,18) |
InChI Key |
BNSZOEJRQPOGEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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